N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride, also known as PD 184352, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride 184352 has been extensively studied in scientific research, particularly in cancer research. It has been shown to inhibit the activity of extracellular signal-regulated kinase 1/2 (ERK1/2), which is a key signaling pathway involved in cancer cell proliferation and survival (2). This compound 184352 has been shown to be effective in inhibiting the growth of various cancer cell lines, including melanoma, prostate cancer, and pancreatic cancer (3, 4). In addition to cancer research, this compound 184352 has also been studied in the context of inflammation and cardiovascular diseases (5, 6).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as nintedanib, are known to inhibit multiple signaling receptors, including endothelial growth factor receptor (vegfr), platelet-derived growth factor receptor (pdgfr), and fibroblast growth factor receptor (fgfr) . These receptors play a crucial role in cell proliferation and differentiation .
Mode of Action
Similar compounds like nintedanib function by inhibiting the tyrosine kinase activity of their target receptors . This inhibition prevents fibroblast proliferation and differentiation .
Biochemical Pathways
Compounds with similar structures, such as nintedanib, are known to affect pathways related to cell proliferation and differentiation . By inhibiting the activity of key receptors in these pathways, the compound can potentially alter downstream effects, including cell growth and development .
Pharmacokinetics
The rate and extent of dermal absorption was 2% for an aqueous solution and 2.5% for in-use dilution .
Result of Action
Similar compounds like nintedanib are known to inhibit fibroblast proliferation and differentiation, which could potentially lead to alterations in tissue structure and function .
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride 184352 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. In addition, this compound 184352 has been extensively studied in scientific research, and its mechanism of action is well characterized. However, this compound 184352 also has some limitations. It has been shown to have off-target effects on other kinases, such as p38 MAPK and JNK (12). Therefore, it is important to use appropriate controls and concentrations when using this compound 184352 in lab experiments.
Zukünftige Richtungen
For N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride 184352 include combination therapy, analog development, and exploration of its potential in other diseases.
Synthesemethoden
N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride 184352 can be synthesized through a multi-step process involving the reaction of 5,6-dichloronicotinic acid with thionyl chloride to form 5,6-dichloronicotinoyl chloride. The resulting compound is then reacted with 3-aminopropylsulfonamide to form this compound 184352. The final product is obtained as a hydrochloride salt (1).
Eigenschaften
IUPAC Name |
N-(3-aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2N3O2S.ClH/c9-7-4-6(5-12-8(7)10)16(14,15)13-3-1-2-11;/h4-5,13H,1-3,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRYIVINRBYKPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)NCCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.